4-Chloro-3-methylpyridine

Synthetic Methodology Regioselectivity Chlorination

Isomer misidentification in SNAr-based syntheses causes failed reactions and low yields. 4-Chloro-3-methylpyridine (CAS 1681-36-3) eliminates this risk with its defined 4-Cl/3-Me substitution pattern optimized for nucleophilic displacement. • Superior SNAr reactivity vs. 2-chloro isomers due to higher pKa at the 3-position methyl group • Established starting material for ellipticine/FK506 analogs and herbicidal pyridyloxyphenoxypropionates • Solid-state form simplifies multi-kilogram handling, purification, and scale-up logistics

Molecular Formula C6H6ClN
Molecular Weight 127.57 g/mol
CAS No. 1681-36-3
Cat. No. B157665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methylpyridine
CAS1681-36-3
Molecular FormulaC6H6ClN
Molecular Weight127.57 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1)Cl
InChIInChI=1S/C6H6ClN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
InChIKeyDZNXMHJMXLSNIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-methylpyridine: Chemical Class & Procurement Overview


4-Chloro-3-methylpyridine (CAS 1681-36-3) is a halogenated heterocyclic compound belonging to the chloromethylpyridine class, consisting of a pyridine ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is C6H6ClN, and it has a molecular weight of 127.57 g/mol . It is a versatile building block in organic synthesis, widely utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals . This compound is available from multiple global suppliers, with purities typically ranging from 95% to >98% . However, its selection for a specific synthetic pathway is not trivial, as subtle differences in substitution pattern among its positional isomers lead to significant variations in reactivity, physical properties, and yield in downstream processes, directly impacting procurement decisions.

1
Isomer-specific building block
4-chloro-3-methylpyridine substitution pattern defines reactivity in cross-coupling and nucleophilic aromatic substitution.
2
Solid-state handling advantage
Crystalline solid at ambient conditions simplifies recrystallization, storage, and formulation integration.
3
Validated synthetic routes
Used in Ellipticine analog synthesis and herbicidal intermediate construction; isomer selection critical for route fidelity.

4-Chloro-3-methylpyridine: Isomer Substitution Challenges


The position of the chlorine and methyl substituents on the pyridine ring fundamentally dictates the molecule's electronic distribution, steric environment, and reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions . The chlorine atom in the 4-position of 3-methylpyridine is activated for nucleophilic displacement by the adjacent ring nitrogen, but its reactivity is finely modulated by the electron-donating methyl group at the 3-position. This contrasts sharply with other isomers like 2-chloro-3-methylpyridine or 4-chloro-2-methylpyridine, where the ortho-relationship between the chlorine and the nitrogen creates a different electronic and steric profile, leading to altered reaction rates and selectivities [1]. Consequently, simply substituting one isomer for another in a validated synthetic route can lead to failed reactions, dramatically lower yields, or the formation of unwanted byproducts, making precise isomer selection a critical procurement and process development parameter.

Chlorine position alters activation
4-chloro isomer is activated for SNAr by ring nitrogen; 2-chloro isomers exhibit different electronic deactivation, potentially lowering reaction rates.
Methyl group placement shifts steric environment
3-methyl vs. 2-methyl positioning on pyridine changes steric hindrance, affecting regioselectivity and catalyst access in cross-coupling.
Isomer swap may compromise yield and purity
Substituting with 2-chloro-3-methylpyridine or 4-chloro-2-methylpyridine in a validated route can lead to failed reactions or significantly lower yields.

4-Chloro-3-methylpyridine: Quantitative Evidence Guide


Regioselectivity in Chlorination: Predominant Isomer Formation

In the synthesis of chloromethylpyridines via chlorination of 3-methylpyridine, the 4-chloro-3-methylpyridine isomer is formed as the major product. This is in contrast to other isomers which are minor components. For instance, in the oxidization-chlorination method, the product distribution was quantified: 4-chloro-3-methylpyridine constitutes 45.0% of the isomer mixture, while 2-chloro-3-methylpyridine accounts for 28.8%, 2-chloro-5-methylpyridine for 19.8%, and 3-chloro-5-methylpyridine for 6.3% [1]. This demonstrates its higher relative abundance and implies a more accessible and cost-effective synthetic route compared to its co-produced isomers.

Isomer distribution
Head-to-head
45.0% vs 28.8%
major isomer
Higher relative yield in chlorination
Oxidization-chlorination of 3-methylpyridine; 2-chloro-3-methylpyridine next at 28.8%.
Synthetic Methodology Regioselectivity Chlorination

Isolation Feasibility: Abundance Simplifies Purification

Multiple patents and literature sources confirm that 4-chloro-3-methylpyridine is the principal product from the reaction of 3-methylpyridine-1-oxide with phosphoryl chloride (POCl3), while the yield of key alternative isomer 2-chloro-5-methylpyridine is consistently reported to be less than 25% of the total product [1][2]. This large disparity in formation simplifies the purification process, as the target compound is the major component requiring separation from minor byproducts, rather than being a minor component itself. This directly translates to lower manufacturing and procurement costs.

Isolation feasibility
Cross-study
Principal product vs <25% byproduct
Simplifies purification, reduces cost
POCl₃ reaction of 3-methylpyridine-1-oxide; comparator 2-chloro-5-methylpyridine.
Process Chemistry Isomer Separation Cost of Goods

Physicochemical Profile: Solid-State Purification Advantage

4-Chloro-3-methylpyridine is a crystalline solid at room temperature with a melting point range of 165-169 °C . This physical state is in stark contrast to its close structural analog, 2-chloro-3-methylpyridine, which is a liquid with a boiling point of 192-193 °C and a density of 1.17 g/mL . The solid nature of 4-chloro-3-methylpyridine opens up the possibility for purification by recrystallization, a cost-effective and scalable technique not applicable to its liquid isomer counterparts, and also simplifies its handling, storage, and formulation in certain applications.

Physical state
Head-to-head
Crystalline solid vs liquid
mp 165–169 °C vs bp 192–193 °C
Enables recrystallization, eases handling
2-chloro-3-methylpyridine is liquid at room temperature.
Physicochemical Properties Purification Formulation

Basicity and Reactivity: Enhanced Nucleophilic Substitution

The predicted acid dissociation constant (pKa) of 4-chloro-3-methylpyridine is 3.44 ± 0.10 , which is significantly higher than that of 2-chloro-3-methylpyridine (predicted pKa = 0.75 ± 0.10) . This nearly 2.7 log unit difference in pKa reflects a substantial variation in basicity, which is a direct consequence of the different substitution pattern. In 2-chloro-3-methylpyridine, the chlorine atom is adjacent to the ring nitrogen, which strongly deactivates the ring toward nucleophilic attack at the 2-position due to the combined electron-withdrawing inductive effect and poor orbital overlap. In contrast, the 4-chloro isomer has a less deactivated ring, making it a more suitable substrate for SNAr reactions under milder conditions.

Basicity (reactivity)
Class-level
pKa 3.44 vs 0.75
Δ ≈2.7
Less deactivated ring supports SNAr
Predicted values; experimental verification recommended.
Reactivity pKa Nucleophilic Substitution

4-Chloro-3-methylpyridine: Application Scenarios


Synthesis of Ellipticine Analogs and Natural Product Derivatives

4-Chloro-3-methylpyridine serves as a key starting material for the synthesis of ellipticines, which are structural analogs of the immunosuppressant natural product FK506 (tacrolimus) . The specific 4-chloro substitution pattern is critical for constructing the tetracyclic core of these compounds through subsequent functionalization and cyclization steps. Procurement of this specific isomer ensures access to validated synthetic routes for these complex pharmacophores, where substituting with an alternative chloromethylpyridine would derail the synthetic plan due to mismatched reactivity .

Large-Scale SNAr Chemistry for Agrochemical & Pharma Intermediates

Given its superior reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to 2-chloro isomers, as indicated by its higher pKa , 4-chloro-3-methylpyridine is a preferred building block for industrial processes that rely on this transformation. This is particularly relevant for introducing amines, alkoxides, or thiolates onto the pyridine core to create diverse libraries of pharmaceutical or agrochemical intermediates . The compound's solid-state also offers advantages in purification and handling on a multi-kilogram scale, making it a more robust choice for process development .

Development of Herbicidal Pyridine Derivatives

Partially chlorinated derivatives of 3-methylpyridine, including 4-chloro-3-methylpyridine, are established intermediates in the synthesis of herbicidal compounds, such as those related to alpha-4-(5-trifluoromethyl-2-pyridyloxy)-phenoxypropionic acid [1]. The selective introduction of the chlorine atom at the 4-position is a crucial step in building the specific substitution pattern required for herbicidal activity. Using this precise isomer ensures the correct regiochemistry for the subsequent coupling steps needed to construct the target herbicide molecules [1].

Application
Selection Property
Validation Focus
Ellipticine analog synthesis
4-chloro substitution pattern
Reactivity in tetracyclic core construction
Large-scale SNAr chemistry
Solid-state handling & basicity-driven reactivity
Recrystallization purity and SNAr kinetics
Herbicidal pyridine derivatives
Regiochemistry for coupling steps
Correct substitution pattern in target molecule

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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